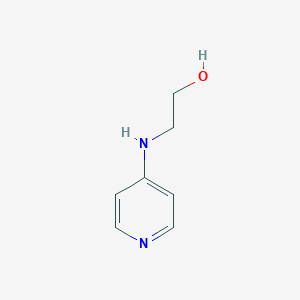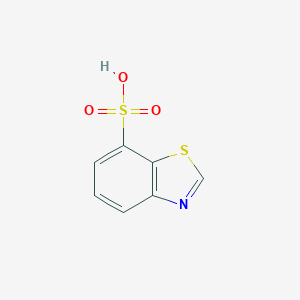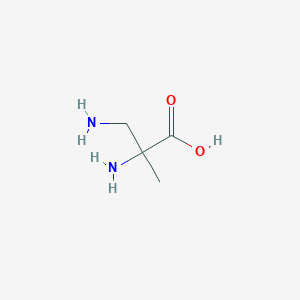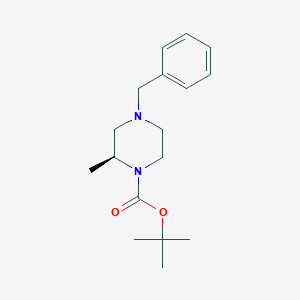
4-(Bromomethyl)-2,6-dichloropyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromomethyl-dichloropyridine derivatives, including 4-(Bromomethyl)-2,6-dichloropyridine, can be achieved through selective bromination processes. For instance, the selective bromination of 1,4-dihydropyridines using pyridinium bromide perbromide in specific conditions yields 2-monobromomethyl derivatives, highlighting the controlled introduction of bromomethyl groups onto the pyridine ring (Mirzaei & Zenouz, 1997).
Molecular Structure Analysis
The molecular structure of bromomethyl-dichloropyridine compounds is crucial for understanding their reactivity and interaction with nucleophiles. The structure elucidation of such compounds is often confirmed through spectroscopic methods such as NMR, showcasing their defined substitution patterns and enabling further synthetic utility (Alker & Swanson, 1990).
Chemical Reactions and Properties
Bromomethyl-dichloropyridines participate in a variety of chemical reactions, serving as intermediates for the synthesis of more complex structures. Their reactivity with nucleophiles has been extensively studied, demonstrating their versatility in forming new bonds and facilitating the synthesis of diverse heterocyclic compounds. The reaction of bromomethyl derivatives with different nucleophiles results in various substitution reactions, further illustrating the chemical versatility of these compounds (Alker & Swanson, 1990).
Applications De Recherche Scientifique
-
Polymer Research
- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” is used in the synthesis of block copolymers . Specifically, it is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
- Methods of application : The compound is used in the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent . The primary parameters that affect the reaction, such as concentration and time, are evaluated .
- Results or outcomes : The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
-
Chemical Synthesis
- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
- Methods of application : The compound is reacted with 2H-tetrazole in the presence of potassium hydroxide to prepare 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
- Results or outcomes : The solubility of the compound is noted to be soluble in chloroform and methanol, but insoluble in water .
-
pH Indicator Synthesis
- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” can be used in the synthesis of pH indicators such as Bromothymol blue .
- Methods of application : The compound can be used in the preparation of Bromothymol blue, which is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7) .
- Results or outcomes : Bromothymol blue is a pH indicator that changes color depending on the pH of the solution it is in. It is bright aquamarine by itself, and greenish-blue in a neutral solution .
-
Antihypertensive Agent Synthesis
- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
- Methods of application : The compound is used in the preparation of eprosartan, an antihypertensive agent .
- Results or outcomes : Eprosartan is a medication that is used to treat high blood pressure .
-
Photosensitizer Synthesis
- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” is used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), which is a second generation photosensitizer .
- Methods of application : The compound is used in the preparation of temoporfin, a photosensitizer used in photodynamic therapy .
- Results or outcomes : Temoporfin is used in photodynamic therapy to treat certain types of cancer .
-
Bromomethylation of Thiols
- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” can be used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .
- Methods of application : The compound is used in a highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr .
- Results or outcomes : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability .
-
Synthesis of Bromopyrenes
- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” can be used in the synthesis of bromopyrenes, which are significant in synthetic chemistry, materials science, and environmental studies .
- Methods of application : The compound is used in the strategic functionalisation of pyrene at non-K region and nodal positions .
- Results or outcomes : Bromo-substituted precursors serve as vital intermediates in synthetic routes .
-
Synthesis of 4-Chlorobutyl (bromomethyl) ether
- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” can be used in the synthesis of 4-Chlorobutyl (bromomethyl) ether .
- Methods of application : The compound is used in the presence of Lewis acid catalysts, such as zinc bromide (ZnBr 2 ), SnCl 4 , and titanium tetrachloride (TiCl 4 ) .
- Results or outcomes : 4-Chlorobutyl (bromomethyl) ether enables aromatic hydrocarbons to readily undergo bromomethylation .
Safety And Hazards
This would involve discussing the safety precautions that need to be taken when handling the compound, its toxicity levels, and the hazards it poses to human health and the environment.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
Propriétés
IUPAC Name |
4-(bromomethyl)-2,6-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKGMGJZRFOZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381870 | |
| Record name | 4-(Bromomethyl)-2,6-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,6-dichloropyridine | |
CAS RN |
175204-45-2 | |
| Record name | 4-(Bromomethyl)-2,6-dichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-2,6-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)-2,6-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





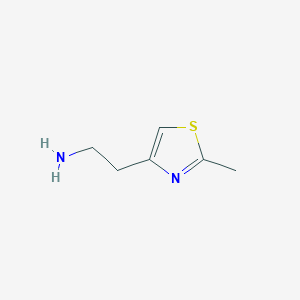

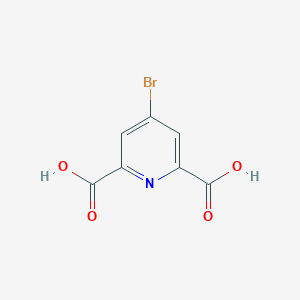
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
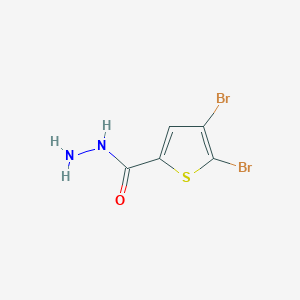
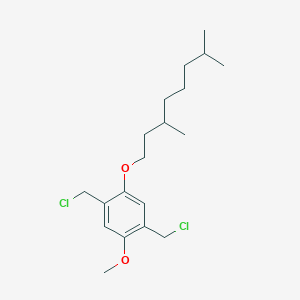
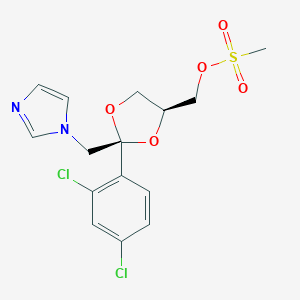
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
